N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-thiophen-2-ylpiperazine-1-carboxamide
Description
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-thiophen-2-ylpiperazine-1-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a piperazine ring
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-14-13-15(2)22(19-14)7-4-6-18-17(23)21-10-8-20(9-11-21)16-5-3-12-24-16/h3,5,12-13H,4,6-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVNBTFSTJTPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)N2CCN(CC2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-thiophen-2-ylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the thiophene ring through a carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-thiophen-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-thiophen-2-ylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and sensors.
Catalysis: It can act as a ligand in metal-catalyzed reactions, enhancing the activity and selectivity of the catalyst.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-thiophen-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . The thiophene ring can participate in π-π stacking interactions, which are important in materials science applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar pyrazole ring structure.
Thiophene-2-carboxamide: Contains the thiophene ring and carboxamide group.
Piperazine derivatives: Various piperazine-based compounds with different substituents.
Uniqueness
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-thiophen-2-ylpiperazine-1-carboxamide is unique due to the combination of its three distinct rings (pyrazole, thiophene, and piperazine) and the specific functional groups attached to them. This unique structure imparts specific electronic and steric properties that are not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
